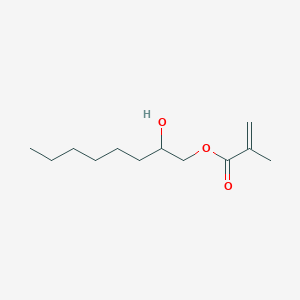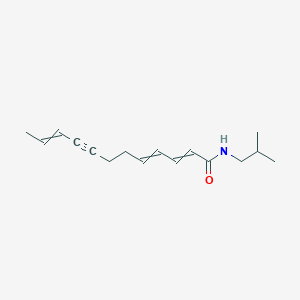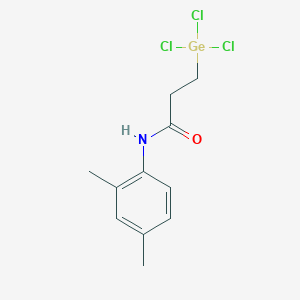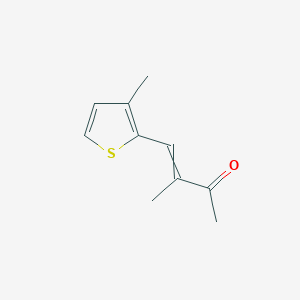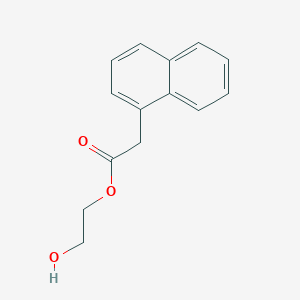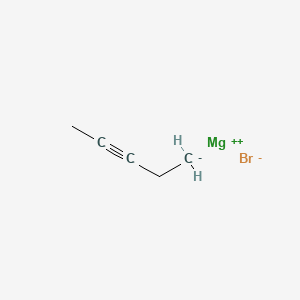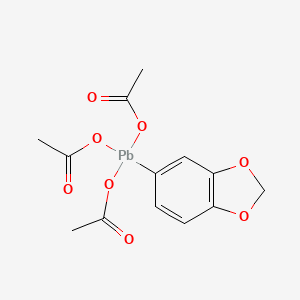
4-Methyl-1-(oxan-2-yl)pent-1-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(oxan-2-yl)pent-1-yn-3-ol is an organic compound with the molecular formula C11H18O2 It is a member of the alcohol family and is characterized by the presence of a pentyn-3-ol group attached to a methyl-substituted oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(oxan-2-yl)pent-1-yn-3-ol can be achieved through several synthetic routes. One common method involves the addition of calcium acetylide to methyl vinyl ketone, resulting in the formation of 2-ethynyl-1-vinyl ethanol calcium, which is then displaced to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(oxan-2-yl)pent-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alkanes, alkenes, and substituted alcohols.
Scientific Research Applications
4-Methyl-1-(oxan-2-yl)pent-1-yn-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(oxan-2-yl)pent-1-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methyl-1-(oxan-2-yl)pent-1-yn-3-ol include:
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both an oxane ring and a pentyn-3-ol group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
113297-07-7 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
4-methyl-1-(oxan-2-yl)pent-1-yn-3-ol |
InChI |
InChI=1S/C11H18O2/c1-9(2)11(12)7-6-10-5-3-4-8-13-10/h9-12H,3-5,8H2,1-2H3 |
InChI Key |
ZVEAEJHGIYJLFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#CC1CCCCO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


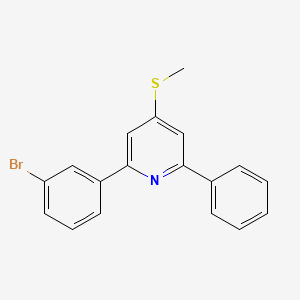

![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
